3-Chlorothiophene-2-sulfonyl chloride
Overview
Description
3-Chlorothiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C4H2Cl2O2S2 and its molecular weight is 217.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
3-Chlorothiophene-2-sulfonyl chloride, like other sulfonyl chlorides, is likely to undergo electrophilic substitution reactions . In these reactions, the sulfonyl chloride acts as an electrophile, reacting with nucleophiles. This can lead to the formation of various substituted thiophene derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be influenced by factors such as pH and the presence of nucleophiles. Additionally, the compound needs to be stored at 4°C, away from moisture , indicating that it may be sensitive to heat and humidity.
Biochemical Analysis
Biochemical Properties
3-Chlorothiophene-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the sulfonation process. Sulfonation is an important reaction in the metabolism of numerous xenobiotics, drugs, and endogenous compounds. The addition of a sulfonate moiety to a compound increases its water solubility and decreases its biological activity . This compound interacts with enzymes such as sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group to hydroxyl or amino groups of substrates . These interactions are crucial for the detoxification and excretion of various compounds.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with sulfotransferases can lead to changes in the levels of metabolites and influence metabolic flux . Additionally, it may impact cell function by altering the activity of specific enzymes and proteins involved in cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sulfotransferases, leading to the transfer of a sulfonate group to target molecules . This process can result in the inhibition or activation of specific enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific storage conditions, such as being kept at 4°C and away from moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification and excretion of xenobiotics. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects and dose-response relationships are important considerations in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with sulfotransferases . These enzymes catalyze the transfer of sulfonate groups to target molecules, leading to increased water solubility and decreased biological activity. The compound’s role in these pathways is crucial for the detoxification and excretion of xenobiotics and other compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are closely linked to its localization within the cell.
Biological Activity
3-Chlorothiophene-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a thiophene ring, which is known for its ability to interact with various biological targets, making it a candidate for anti-inflammatory and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClOS
- Molecular Weight : 178.58 g/mol
- Functional Groups : Contains a sulfonyl chloride group (-SOCl) and a chlorinated thiophene moiety.
Research indicates that the biological activity of this compound may involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. In vitro studies suggest that it may interfere with the activity of deubiquitinating enzymes (DUBs), which are crucial for regulating protein degradation and cellular signaling pathways .
- Molecular Docking Studies : Preliminary molecular docking studies indicate favorable interactions between this compound and active sites of target enzymes, suggesting its potential as a selective inhibitor.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In vitro Studies : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. IC50 values have been reported in the range of 10–30 μM, indicating moderate potency .
- Mechanistic Insights : The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Inhibition assays demonstrated over 50% inhibition at concentrations around 20 μM .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound in relation to structurally similar compounds:
Compound Name | Structure | IC50 (μM) | Biological Activity |
---|---|---|---|
This compound | Structure | 10–30 | Anticancer, Anti-inflammatory |
Compound A | - | 15 | Anticancer |
Compound B | - | 25 | Anti-inflammatory |
Case Studies
- Case Study on Anticancer Efficacy : A study published in Nature evaluated the efficacy of various sulfonamide derivatives, including this compound, against breast cancer cell lines. Results indicated that this compound significantly reduced cell viability compared to controls, supporting its potential as an anticancer agent .
- Case Study on Enzyme Inhibition : Research conducted by MDPI assessed the inhibitory effects of several sulfonyl chlorides on DUBs. The study found that this compound exhibited selective inhibition against USP7, with an IC50 value below 50 μM, suggesting its utility in targeting specific deubiquitinating pathways .
Properties
IUPAC Name |
3-chlorothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQWIDZBMUWIKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633305-21-2 | |
Record name | 3-chlorothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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